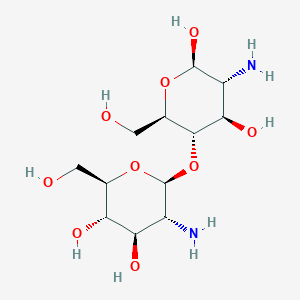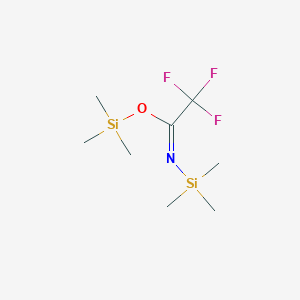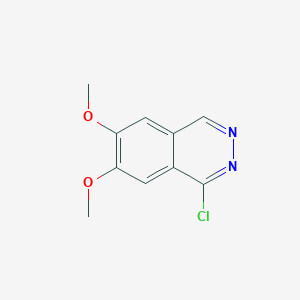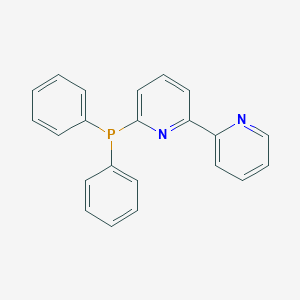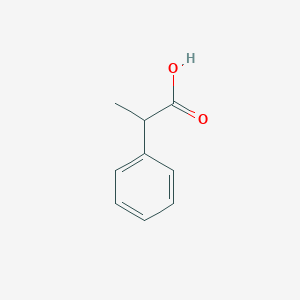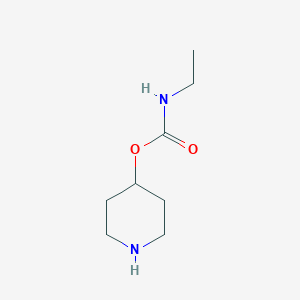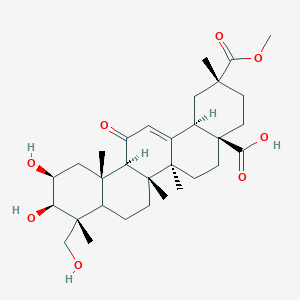![molecular formula C19H21BrN4O3 B117314 1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 147676-94-6](/img/structure/B117314.png)
1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, has a molecular formula of C19H21BrN4O3 and a molecular weight of 433.3 . It is an intermediate in the preparation of pyrazolopyrimidinones as cGMP phosphodiesterase inhibitors .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[5-(2-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one . The canonical SMILES representation is CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C .Physical And Chemical Properties Analysis
This compound has a melting point of 157-159°C . It is slightly soluble in DMSO and very slightly soluble in methanol when heated . It appears as an off-white to light beige solid .Wissenschaftliche Forschungsanwendungen
Phosphodiesterase Inhibitors
This compound serves as an intermediate in the synthesis of pyrazolopyrimidinones, which are potent inhibitors of cyclic guanosine monophosphate (cGMP) specific phosphodiesterase (PDE). These inhibitors have therapeutic applications in treating cardiovascular diseases and erectile dysfunction due to their role in vascular smooth muscle relaxation .
Molecular Probes
Due to its structural specificity, the compound can be used to create molecular probes that bind selectively to certain enzymes or receptors. This application is crucial in understanding enzyme mechanisms and for mapping receptor sites .
Chemical Synthesis
The bromoacetyl group in the compound makes it a valuable building block for chemical synthesis, particularly in creating new molecules through nucleophilic substitution reactions. This is essential for developing novel pharmaceuticals .
Biochemical Research
Researchers can utilize this compound in biochemical assays to study the interaction between drugs and their target enzymes or receptors. It can help in elucidating the pharmacodynamics of new drugs .
Material Science
In material science, the compound’s unique properties could be explored for creating organic semiconductors, which are used in the production of electronic devices like light-emitting diodes (LEDs) and solar cells .
Analytical Chemistry
As a reference standard, this compound can be used in analytical chemistry to calibrate instruments or validate methods, ensuring the accuracy and precision of chemical analyses .
Wirkmechanismus
Target of Action
The primary target of this compound is the cGMP phosphodiesterase enzyme . This enzyme plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various physiological processes.
Mode of Action
The compound acts as an inhibitor of the cGMP phosphodiesterase enzyme . By binding to this enzyme, it prevents the hydrolysis of cGMP, leading to an increase in intracellular cGMP levels .
Biochemical Pathways
Increased levels of cGMP can affect various biochemical pathways. One of the most significant is the nitric oxide (NO) pathway . Elevated cGMP levels can enhance the activity of protein kinase G (PKG), which in turn can lead to the relaxation of smooth muscle cells, among other effects .
Pharmacokinetics
It is slightly soluble in DMSO and very slightly soluble in heated methanol , suggesting that its bioavailability may be influenced by these properties.
Result of Action
The increase in intracellular cGMP levels resulting from the inhibition of the cGMP phosphodiesterase enzyme can have various molecular and cellular effects. These include the relaxation of smooth muscle cells, which is a key mechanism in the treatment of certain conditions like erectile dysfunction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, its storage temperature is recommended to be -20°C in an inert atmosphere , suggesting that it may be sensitive to higher temperatures
Eigenschaften
IUPAC Name |
5-[5-(2-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIASSJCOLPSEOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Q & A
Q1: The compound contains a bromoacetyl group. What is the significance of this functional group in medicinal chemistry?
A1: The bromoacetyl group is considered a highly reactive electrophilic group, making it a valuable tool in medicinal chemistry. [, ] This reactivity stems from the electron-withdrawing nature of both the bromine atom and the carbonyl group, making the adjacent carbon atom susceptible to nucleophilic attack.
Q2: The research papers discuss various heterocyclic compounds with biological activity. How does the structure of this specific compound relate to potential biological activity?
A2: While predicting specific biological activity requires extensive testing, we can analyze the structure of 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one for potential pharmacophores and compare it to compounds discussed in the papers.
- Bromoacetyl group: As discussed earlier, this group can potentially interact with nucleophilic residues in proteins, suggesting potential for enzyme inhibition. []
- Substituents: The ethoxyphenyl and propyl groups can influence the compound's lipophilicity, solubility, and its ability to interact with hydrophobic pockets in target proteins. []
Q3: The provided research highlights the synthesis of various nitrogen-containing heterocycles. Could you elaborate on the synthetic strategies potentially applicable to obtain 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one?
A3: While the exact synthesis of this complex molecule is not detailed in the provided papers, we can extrapolate potential approaches based on the described reactions and known synthetic methods.
- Pyrazolo[4,3-d]pyrimidin-7-one core: This core can be synthesized using established methods like condensation reactions between substituted pyrazoles and pyrimidines. [, , ]
- Bromoacetylation: Introduction of the bromoacetyl group could be achieved by reacting the appropriate precursor with bromoacetyl bromide in the presence of a suitable base. []
Q4: The papers mention SAR studies. How could researchers use SAR to explore the biological activity of 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one?
A4: SAR studies are crucial in drug discovery to understand how structural modifications impact biological activity. Researchers could synthesize a library of analogs of 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one with variations in:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
